N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea
Description
Classification and Structural Features of N-[(Z)-Amino(phenyl)methylidene]-N'-phenylthiourea
This compound belongs to the thiourea Schiff base family, characterized by a thiourea (–NH–C(=S)–NH–) core modified with aromatic substituents. The compound’s structure features:
- A thiourea moiety providing sulfur and nitrogen donor atoms for metal coordination.
- A benzylidene group (–CH=N–) derived from the condensation of an amine and aldehyde, introducing π-conjugation and planar geometry.
- Phenyl rings at both termini, enhancing hydrophobic interactions and steric bulk.
The Z-configuration of the imine bond (C=N) is stabilized by intramolecular hydrogen bonding between the thiourea’s NH group and the imine nitrogen. This configuration restricts rotational freedom, favoring a planar geometry conducive to metal chelation.
Structural Comparison with Related Thiourea Derivatives
X-ray crystallographic data for analogous compounds reveal bond lengths of 1.68–1.72 Å for C=S and 1.28–1.32 Å for C=N, consistent with partial double-bond character.
Historical Context and Evolution of Thiourea Schiff Base Derivatives
Thiourea derivatives have been studied since the early 20th century, but their integration with Schiff base chemistry emerged in the 1970s with advances in coordination chemistry. Key milestones include:
- 1950s : Discovery of thioureas as vulcanization accelerators in rubber production.
- 1980s : Synthesis of Schiff base-thiourea hybrids for heavy metal ion extraction.
- 2000s : Development of asymmetric thiourea catalysts for organic transformations.
- 2010s–Present : Focus on biological applications, particularly antimicrobial and anion-sensing agents.
This compound represents a modern iteration of these efforts, optimized for dual functionality in metal coordination and biological targeting. Its design leverages the electron-rich thiourea sulfur for metal binding and the aromatic framework for π–π stacking in supramolecular assemblies.
Research Significance in Coordination Chemistry and Biological Applications
In coordination chemistry , this compound serves as a multidentate ligand , forming complexes with transition metals like Co(II), Ni(II), and Pd(II). For example, binuclear Co(II) complexes exhibit octahedral geometries with the ligand coordinating via S, Nimine, and Namine atoms. These complexes demonstrate enhanced thermal stability and catalytic activity compared to free ligands.
Biological applications include:
- Antibacterial Activity : Growth inhibition of Staphylococcus aureus and Escherichia coli via membrane disruption and enzyme inhibition.
- Anion Sensing : Selective fluorometric detection of F⁻, Cl⁻, and H₂PO₄⁻ through absorption spectrum shifts upon anion binding.
- Anticancer Potential : Preliminary studies on palladium complexes show cytotoxic effects against MCF-7 breast cancer cells.
The compound’s versatility is further evidenced by its role in supramolecular chemistry , where it facilitates the assembly of metal-organic frameworks (MOFs) with tunable porosity for gas storage applications.
Mechanistic Insights into Biological Activity
- Antibacterial Action : Thiourea derivatives disrupt bacterial cell membranes by interacting with phospholipid headgroups, while metal complexes generate reactive oxygen species (ROS) via Fenton-like reactions.
- Anion Recognition : The thiourea’s NH groups act as hydrogen bond donors, selectively binding anions like F⁻ through electrostatic and hydrogen-bonding interactions.
Structure
3D Structure
Properties
IUPAC Name |
(1Z)-1-[amino(phenyl)methylidene]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c15-13(11-7-3-1-4-8-11)17-14(18)16-12-9-5-2-6-10-12/h1-10H,(H3,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJKZTLMEWDQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC(=S)NC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/C(=S)NC2=CC=CC=C2)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-amino(phenyl)methylidene]-N’-phenylthiourea typically involves the condensation reaction between an aromatic aldehyde and a thiourea derivative. The reaction is usually carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:
- Dissolve the aromatic aldehyde and thiourea in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While specific industrial production methods for N-[(Z)-amino(phenyl)methylidene]-N’-phenylthiourea are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-amino(phenyl)methylidene]-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has shown that thiourea derivatives, including N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain thiourea derivatives demonstrated IC50 values lower than those of established chemotherapeutic agents like doxorubicin against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Antimicrobial Properties
Thiourea compounds have been evaluated for their antimicrobial activities. A specific study indicated that derivatives similar to this compound showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
Anti-inflammatory Effects
In addition to their anticancer and antimicrobial properties, thioureas have been investigated for their anti-inflammatory effects. Some derivatives demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic roles in inflammatory diseases .
Agricultural Applications
Pesticidal Activity
Thiourea derivatives have been explored as potential pesticides due to their ability to disrupt the growth of various pests. Research indicates that compounds like this compound can act as effective fungicides against plant pathogens, thereby enhancing crop protection strategies .
Plant Growth Regulation
Studies have also suggested that certain thioureas can stimulate plant growth by enhancing nutrient uptake and promoting root development. This application could be particularly beneficial in sustainable agriculture practices aimed at improving crop yields without relying on synthetic fertilizers .
Materials Science Applications
Photocatalytic Properties
Recent investigations into the photocatalytic capabilities of thiourea derivatives have revealed their potential in environmental remediation processes, such as the degradation of organic pollutants in wastewater. The incorporation of metal complexes with thioureas has shown improved efficiency in photocatalytic reactions under visible light irradiation .
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to serve as a building block for synthesizing novel materials with tailored properties for applications in electronics and nanotechnology. Research into its polymerization and functionalization is ongoing, highlighting its versatility in material science .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated IC50 values lower than doxorubicin against MCF-7 cells. |
| Study B | Antimicrobial | Showed significant activity against E. coli with an MIC of 5 μg/mL. |
| Study C | Agricultural | Enhanced root development in crops treated with thiourea derivatives. |
| Study D | Photocatalysis | Effective degradation of methyl orange dye using metal-thiourea complexes under light irradiation. |
Mechanism of Action
The mechanism of action of N-[(Z)-amino(phenyl)methylidene]-N’-phenylthiourea involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiourea Derivatives
Key Observations :
- The target compound’s Z-imine group distinguishes it from acyl thioureas (e.g., Compounds I and II), which feature carbonyl (C=O) groups .
- Halogenated derivatives, such as N-(3-chloropropionyl)-N′-phenylthiourea, introduce electron-withdrawing Cl atoms, enhancing electrophilicity and influencing crystal packing .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The Z-imine group in the target compound likely reduces solubility in polar solvents compared to acyl thioureas (e.g., Compound I), which exhibit moderate solubility due to polar C=O and cyano groups .
- Halogenated thioureas (e.g., 3-chloropropionyl derivative) show lower melting points, attributed to weaker intermolecular forces compared to aromatic-substituted analogs .
Coordination Chemistry
Thioureas often act as bidentate ligands via S and N donors. For example, N'-(phenyl)nicotinohydrazide forms stable Co(II)/Ni(II) complexes with square-planar geometries . The target compound’s imine and thiocarbonyl groups could enable similar metal coordination, though its Z-configuration may influence steric hindrance and complex stability.
Biological Activity
N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is synthesized through the condensation of an aromatic aldehyde with thiourea. The general reaction can be represented as follows:
where R represents a phenyl group. The resulting compound features a thiourea moiety, which is known for its biological reactivity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity . The following table summarizes findings from various studies regarding the antimicrobial efficacy of related thiourea derivatives:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 0.16 - 63.00 μg/mL |
| 2 | Candida albicans | 1 - 8 μg/mL |
| 3 | Escherichia coli | 32 μg/mL |
| 4 | Mycobacterium tuberculosis | 3.13 μg/mL |
These results highlight the potential of thiourea derivatives in combating drug-resistant pathogens, particularly in clinical settings .
Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including:
- Caco-2 cells : A colon cancer cell line where derivatives showed significant cytotoxic effects.
- A549 cells : A lung cancer cell line with varying responses based on structural modifications.
The following table illustrates the anticancer activity against these cell lines:
| Compound | Cell Line | Percentage Inhibition (%) |
|---|---|---|
| A | Caco-2 | 39.8 |
| B | A549 | 31.9 |
| C | Caco-2 | 20.6 |
These findings suggest that structural modifications can enhance the anticancer efficacy of thiourea derivatives .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects . Compounds within this class have shown potential in reducing inflammation markers in vitro and in vivo, indicating their therapeutic potential in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to form stable complexes with metal ions and interact with various biological targets, including proteins and nucleic acids. This interaction can lead to enzyme inhibition and modulation of cellular signaling pathways, contributing to its antimicrobial and anticancer effects .
Case Studies
- Antimicrobial Efficacy Against Drug-resistant Strains : A study demonstrated that derivatives of thiourea exhibited remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting their potential as novel antimicrobial agents .
- Cytotoxicity in Cancer Research : Research on Caco-2 cells revealed that specific modifications enhanced cytotoxicity significantly compared to untreated controls, emphasizing the need for further structural optimization .
Q & A
Q. Table 1: Reaction Optimization Parameters from Analogous Thiourea Syntheses
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 0–25°C | Prevents side reactions | |
| Solvent | DCM or DMF | Enhances solubility | |
| Catalyst | Triethylamine (1.2 eq) | Neutralizes HCl, drives reaction |
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and thiourea carbonyl (δ ~180 ppm). Use 2D NMR (HSQC, HMBC) to confirm connectivity .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion [M+H]+. High-resolution MS confirms the molecular formula.
- IR Spectroscopy : N-H stretching (~3200 cm⁻¹) and C=S absorption (~1250 cm⁻¹) validate functional groups.
Q. Table 2: Spectral Signatures in Analogous Thioureas
| Technique | Key Peaks/Features | Structural Assignment | Reference |
|---|---|---|---|
| 1H NMR | δ 8.3 (s, 1H) | NH proton of thiourea | |
| 13C NMR | δ 179.2 (C=S) | Thiourea carbonyl | |
| IR | 1255 cm⁻¹ | C=S stretching |
Advanced: How does intramolecular hydrogen bonding (IHB) in this compound influence its reactivity?
Methodological Answer:
IHB between the thiourea NH and adjacent carbonyl group stabilizes the Z-configuration, reducing rotational freedom and altering:
Q. Experimental Validation :
- X-ray crystallography confirms IHB geometry.
- DFT calculations quantify bond strength and conformational preferences .
Advanced: How can contradictions in reported biological activity data for this compound be resolved?
Methodological Answer:
Contradictions often arise from:
- Structural analogs : Minor substituent changes (e.g., electron-withdrawing groups) drastically alter activity.
- Assay conditions : pH, solvent (DMSO vs. aqueous buffer), and protein concentration affect results.
Q. Strategies :
Comparative studies : Test derivatives with systematic substituent variations (e.g., para- vs. meta-substituted phenyl groups) .
Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .
Molecular docking : Validate interactions with target enzymes (e.g., kinases) using AutoDock Vina .
Advanced: How can this compound be utilized in ion-selective electrodes (ISEs)?
Methodological Answer:
Thiourea derivatives act as ionophores in PVC membranes for metal ion detection. For Tm³+ sensors:
- Membrane composition : 30% PVC, 65% plasticizer (dioctyl phthalate), 5% ionophore .
- Performance metrics : Nernstian slope (19.4 mV/decade), detection limit (6.9 × 10⁻⁷ M), pH stability (3.1–8.9) .
Q. Table 3: Sensor Optimization Parameters
| Component | Role | Optimal % | Reference |
|---|---|---|---|
| Ionophore | Selective Tm³+ binding | 5% | |
| Plasticizer | Enhances flexibility | 65% | |
| Additive (NaTPB) | Reduces interference | 1% |
Advanced: What computational methods model its coordination behavior with transition metals?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts binding energies and geometry for Cu(I)/Cu(II) complexes. Basis sets (e.g., B3LYP/6-311G**) model thiourea-metal interactions .
- Spectroscopic validation : Compare calculated IR/NMR spectra with experimental data to confirm coordination modes (e.g., monodentate vs. bidentate) .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
